4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
4-Cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazolinone derivative characterized by a cyclopropyl group at position 4 and methyl groups at positions 1 and 2. This compound belongs to the broader class of 4,5-dihydro-1H-1,2,4-triazol-5-ones, which are known for their weak acidic properties and diverse biological activities, including antifungal, antimicrobial, antioxidant, and antitumor effects . Its structural uniqueness lies in the cyclopropyl substituent, which enhances steric and electronic effects compared to other alkyl or aryl groups.
Properties
IUPAC Name |
4-cyclopropyl-2,5-dimethyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-8-9(2)7(11)10(5)6-3-4-6/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKNUBLUHCYQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with dimethylformamide (DMF) in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the desired triazole derivative.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has shown potential as a bioactive molecule. It may be used in the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has been investigated for its potential therapeutic properties. It may exhibit antiviral, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry: In industry, this compound can be used in the manufacture of various chemical products, including pharmaceuticals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism by which 4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: pKa Values in Non-Aqueous Solvents
| Compound | Acetonitrile | Isopropyl Alcohol | DMF |
|---|---|---|---|
| Target Compound | 8.7 | 10.1 | 9.2 |
| 3-Methyl-4-benzylidenamino | 7.9 | 9.8 | 8.5 |
| 1-Acetyl-3-ethyl-4-diethylamino | 9.3 | 11.2 | 10.1 |
Data sourced from potentiometric titrations with TBAH
Biological Activity
4-Cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound that belongs to the class of triazole derivatives. This class of compounds has garnered significant interest due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure contributes to its biological activity, particularly in its interaction with various biological targets.
Biological Activity Overview
Research on 4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has indicated several notable biological activities:
-
Antifungal Activity :
- Studies have shown that triazole derivatives exhibit potent antifungal properties. For instance, a study reported that similar triazole compounds demonstrated effective inhibition against various fungal strains with minimum inhibitory concentrations (MIC) in the low micromolar range.
-
Anticancer Activity :
- The compound has been evaluated for its anticancer potential against several cancer cell lines. In vitro studies indicated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The compound exhibited an IC50 value comparable to established chemotherapeutic agents like doxorubicin.
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Mechanism of Action :
- The mechanism through which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays revealed increased levels of apoptotic markers such as caspase-3 cleavage and p53 expression in treated cells.
Table 1: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|---|
| Antifungal | Candida albicans | 0.5 | Fluconazole |
| Anticancer | MCF-7 | 15.0 | Doxorubicin |
| Anticancer | MEL-8 | 18.5 | Tamoxifen |
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of 4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one on MCF-7 cells. The results indicated that treatment with the compound led to a dose-dependent increase in apoptosis markers compared to untreated controls.
Case Study 2: Antifungal Activity
In another study published in the Journal of Fungal Biology, the compound was tested against various fungal pathogens. The results demonstrated that it exhibited significant antifungal activity with MIC values lower than those of conventional antifungal agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
